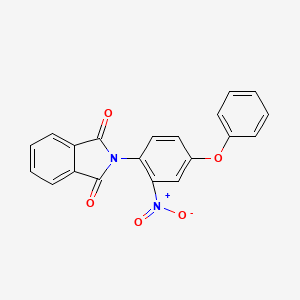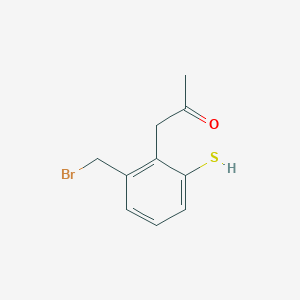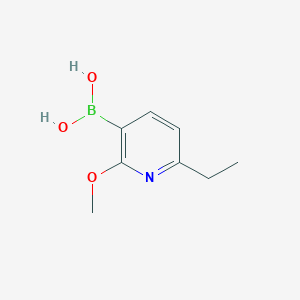
4,5-Dibromo-1-(methoxymethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-1-(methoxymethyl)-1H-imidazole is a heterocyclic compound featuring a five-membered imidazole ring substituted with two bromine atoms at positions 4 and 5, and a methoxymethyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole typically involves the bromination of 1-(methoxymethyl)-1H-imidazole. The reaction is carried out using bromine or other brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 4 and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include butyllithium, sodium azide, and various organometallic reagents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the imidazole ring.
Scientific Research Applications
4,5-Dibromo-1-(methoxymethyl)-1H-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole involves its interaction with various molecular targets. The bromine atoms and the methoxymethyl group contribute to its reactivity and ability to form stable complexes with metal ions or other molecules. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical research .
Comparison with Similar Compounds
4,5-Dibromo-1H-imidazole: Lacks the methoxymethyl group, which affects its reactivity and applications.
4,5-Dibromo-2-(methoxymethyl)-1H-imidazole: Similar structure but with the methoxymethyl group at a different position, leading to different chemical properties.
1-(Methoxymethyl)-1H-imidazole: Lacks the bromine atoms, resulting in different reactivity and applications.
Uniqueness: 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole is unique due to the presence of both bromine atoms and the methoxymethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
101853-76-3 |
|---|---|
Molecular Formula |
C5H6Br2N2O |
Molecular Weight |
269.92 g/mol |
IUPAC Name |
4,5-dibromo-1-(methoxymethyl)imidazole |
InChI |
InChI=1S/C5H6Br2N2O/c1-10-3-9-2-8-4(6)5(9)7/h2H,3H2,1H3 |
InChI Key |
QZWHBCLNRZASIA-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=NC(=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)




![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)

![[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)

![6,7-dichloro-2-methyl-3-[(1E)-2-phenylethenyl]quinoxaline](/img/structure/B14075327.png)
![4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile](/img/structure/B14075328.png)



